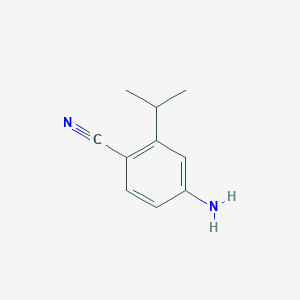

4-Amino-2-isopropylbenzonitrile

Description

Significance of Substituted Benzonitriles in Synthetic Chemistry and Materials Science

Substituted benzonitriles are highly valued in synthetic chemistry due to the versatile reactivity of the nitrile group. This functional group can be transformed into a variety of other moieties, including amines, amides, carboxylic acids, and tetrazoles, making benzonitriles key intermediates in the synthesis of complex molecules. They are particularly instrumental in the preparation of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, aminobenzonitrile compounds are crucial intermediates in the production of medicines, pesticides, and dyes. cardiff.ac.uk The condensation of m-aminobenzonitrile with cyclohexanone, for example, is a direct route to synthesizing tacrine, a drug used for treating Alzheimer's disease. cardiff.ac.uk

In materials science, the incorporation of benzonitrile (B105546) derivatives can impart desirable properties to polymers and other materials. 4-Aminobenzonitrile (B131773), for example, is utilized in the synthesis of methacrylic monomers that feature pendant azobenzene (B91143) structures, which are significant for creating photoresponsive materials that can alter their properties upon exposure to light. bldpharm.com It is also involved in creating polythiophenes with azobenzene components, which are important for electronic applications like organic photovoltaics. bldpharm.com Furthermore, compounds like 4-isopropylbenzonitrile (B76856) are valued in materials science for their role in the formulation of polymers and resins, where they can enhance thermal stability and chemical resistance. sigmaaldrich.com

Overview of Amino and Isopropyl Group Influence on Aromatic Systems

The chemical behavior of a substituted benzene (B151609) ring is profoundly influenced by the electronic effects of its substituents. These effects are broadly categorized as inductive effects and resonance effects.

The **amino group (-NH₂) ** is a powerful activating group. chemicalbook.compatsnap.com While nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), its lone pair of electrons can be delocalized into the aromatic π-system through resonance (+M effect). patsnap.comnih.gov This resonance donation of electron density is the dominant effect, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. nih.gov This makes the ring more susceptible to electrophilic aromatic substitution. patsnap.comgoogle.com

The **isopropyl group (-CH(CH₃)₂) ** is an alkyl group and acts as an electron-donating group through the inductive effect (+I). chemicalbook.comgoogle.com It pushes electron density through the sigma bonds into the benzene ring, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles compared to unsubstituted benzene. google.com

Academic Research Context for 4-Amino-2-isopropylbenzonitrile

While extensive research exists for various substituted aminobenzonitriles, specific academic studies focusing exclusively on this compound are not widely documented in publicly available literature. However, the academic context for this molecule can be inferred from research on its structural analogs.

For instance, significant research has been conducted on the synthesis and application of 4-aminobenzonitrile and 2-aminobenzonitriles. bldpharm.comgoogle.com Research into 2-aminobenzonitriles has shown their utility in synthesizing polysubstituted 4-aminoquinolines, which are of interest for their potential biological activities. bldpharm.com Similarly, extensive studies on 4-aminobenzonitrile highlight its use as a derivatization reagent and a precursor for materials with interesting photochemical properties. bldpharm.comgoogle.com

Furthermore, research into benzonitriles with ortho-substituents is an active area. For example, the synthesis of compounds like 4-Amino-2-(trifluoromethyl)benzonitrile (B20432) is well-documented, driven by its use as an intermediate in the preparation of pharmaceuticals. nih.gov The presence of the isopropyl group at the ortho position to the amino group in this compound introduces steric hindrance that could influence its reactivity and potential applications in novel ways compared to its less hindered counterparts. The lack of specific research on this compound suggests a potential opportunity for new investigations into its synthesis, properties, and applications, filling a niche in the broader study of substituted aminobenzonitriles.

Below are the chemical properties of the related, more commonly studied compounds, 4-Aminobenzonitrile and 4-Isopropylbenzonitrile, to provide a comparative context.

Table 1: Chemical and Physical Properties of 4-Aminobenzonitrile

| Property | Value |

|---|---|

| CAS Number | 873-74-5 |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Appearance | White to pale-yellow crystalline solid |

| Melting Point | 83-85 °C |

| Solubility | Soluble in ethyl acetate, dichloromethane, and chloroform. Insoluble in water. |

Table 2: Chemical and Physical Properties of 4-Isopropylbenzonitrile

| Property | Value |

|---|---|

| CAS Number | 13816-33-6 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 229 - 231 °C |

| Density | 0.95 g/mL |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

4-amino-2-propan-2-ylbenzonitrile |

InChI |

InChI=1S/C10H12N2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-5,7H,12H2,1-2H3 |

InChI Key |

XTTKYVNHOJNPJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Amino 2 Isopropylbenzonitrile

Reactions Involving the Aromatic Amino Group

The amino group attached to the benzene (B151609) ring is a key site for various chemical modifications, including acylation, alkylation, diazotization, and condensation reactions.

Acylation and Alkylation Chemistry of the Amine Moiety

The acylation of amines is a fundamental reaction in organic synthesis, often used to produce precursors for fine chemicals and pharmaceuticals or as a protective strategy in multi-step syntheses. orientjchem.org This reaction is typically achieved by treating the amine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. orientjchem.org While often catalyzed by acids or bases, N-acylation can also proceed under catalyst-free conditions. orientjchem.org For instance, various aromatic and aliphatic amines undergo N-acylation with acetic anhydride in good to excellent yields without a catalyst. orientjchem.org

N-alkylation of amino acids and their derivatives is another important transformation, yielding compounds with applications as chiral building blocks and surfactants. nih.gov Direct N-alkylation of unprotected α-amino acids with alcohols has been achieved using catalytic methods, producing water as the only byproduct. nih.gov For more specialized applications, selective mono-N-alkylation of amino alcohols can be accomplished through chelation with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for reaction with an alkyl halide. organic-chemistry.org

Table 1: Examples of N-Acylation and N-Alkylation Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Acylation | Amine, Acetic Anhydride | Catalyst-free | N-Acylated Amine |

| N-Alkylation | α-Amino Acid, Alcohol | Catalytic | N-Alkyl Amino Acid |

| Mono-N-Alkylation | 3-Amino Alcohol, Alkyl Halide | 9-BBN Chelation | Mono-N-Alkyl Amino Alcohol |

Diazotization and Subsequent Transformations

The aromatic amino group of 4-Amino-2-isopropylbenzonitrile can undergo diazotization, a process that converts primary aromatic amines into diazonium salts. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can be used in a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

The Sandmeyer reaction allows for the replacement of the diazonium group with a range of nucleophiles, including halides (Cl-, Br-, I-), cyanide (CN-), and hydroxyl (OH-) groups, often using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For example, the cyanation of aminobenzoic acids via a Sandmeyer reaction, followed by hydrolysis, can yield phthalic acids. scirp.org Electrochemical methods have also been developed for Sandmeyer reactions, providing an alternative approach for the halogenation of aryl diazonium salts. nih.gov

Table 2: Common Sandmeyer Reactions

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| Aryl Diazonium Salt | CuCl | Copper(I) | Aryl Chloride |

| Aryl Diazonium Salt | CuBr | Copper(I) | Aryl Bromide |

| Aryl Diazonium Salt | CuCN | Copper(I) | Aryl Cyanide |

| Aryl Diazonium Salt | Cu2O | Copper(I) | Phenol (B47542) |

Condensation Reactions to Form Schiff Bases and Heterocycles

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). irespub.comprimescholars.comyoutube.com These reactions involve the formation of a carbon-nitrogen double bond. irespub.com Schiff bases derived from amino acids are of particular interest due to their potential biological activities and their ability to form stable metal complexes. primescholars.comsemanticscholar.orgnih.gov

Furthermore, this compound can serve as a precursor for the synthesis of various heterocyclic compounds, particularly quinazolines. Quinazolines are an important class of N-heterocycles with a wide range of biological and pharmacological properties. organic-chemistry.orgresearchgate.net Several synthetic routes to quinazolines utilize 2-aminobenzonitrile (B23959) derivatives. mdpi.com For instance, 2-amino-4-iminoquinazolines can be synthesized through the reaction of 2-aminobenzonitriles with N-benzyl cyanamides. mdpi.com Other methods involve the condensation of 2-aminobenzylamines with various partners, followed by cyclization and oxidation. nih.govnih.gov

Reactivity of the Nitrile Functionality

The nitrile group of this compound is also a site of significant chemical reactivity, primarily involving hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. docbrown.infochemistrysteps.comlibretexts.org This transformation proceeds through an amide intermediate. chemistrysteps.comyoutube.com Careful control of reaction conditions can allow for the isolation of the amide as the final product. youtube.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. chemistrysteps.commasterorganicchemistry.comyoutube.com Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.comyoutube.com The resulting amide can then undergo further hydrolysis to the carboxylic acid. masterorganicchemistry.cometsu.edu

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine. youtube.com A common reagent for this transformation is lithium aluminum hydride (LiAlH4). youtube.com Another effective reducing agent is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can reduce a variety of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.gov This method shows good functional group tolerance, allowing for the selective reduction of a nitrile in the presence of other reducible groups like esters, under specific conditions. nih.gov The reduction of nitro compounds also provides a pathway to primary amines. organic-chemistry.org Reductive amination offers another route for amine synthesis. organic-chemistry.org

Cycloaddition Reactions with the Nitrile Group

The nitrile group (C≡N) in this compound can participate in cycloaddition reactions, a class of reactions where two or more unsaturated molecules combine to form a cyclic adduct. A prominent example is the [3+2] cycloaddition, often involving 1,3-dipoles like azides or nitrile oxides. mdpi.com

In a typical reaction, the nitrile group of this compound acts as the dipolarophile. For instance, reaction with an azide (B81097) (R-N₃) can yield a tetrazole ring. This transformation is highly valuable in medicinal chemistry as tetrazoles are considered bioisosteres of carboxylic acids. The reaction mechanism involves the concerted addition of the 1,3-dipole to the carbon-nitrogen triple bond of the nitrile.

Similarly, nitrile oxides (R-C≡N⁺-O⁻) can react with the nitrile group to form 1,2,4-oxadiazole (B8745197) derivatives. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the nitrile and the 1,3-dipole, as dictated by frontier molecular orbital theory. researchgate.net While specific studies on this compound are not extensively documented, the reactivity is inferred from general principles of cycloaddition chemistry involving aromatic nitriles. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) Core

The substitution pattern on the aromatic ring of this compound is determined by the directing effects of its three substituents: the amino (-NH₂), isopropyl (-CH(CH₃)₂), and nitrile (-CN) groups.

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. masterorganicchemistry.com

Activating/Deactivating Effects: The amino group is a powerful activating group due to its ability to donate electron density to the ring through resonance. The isopropyl group is a weak activating group via an inductive effect. Conversely, the nitrile group is a strong deactivating group because it withdraws electron density from the ring. wikipedia.org

Directing Effects: The amino and isopropyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. The nitrile group is a meta-director. masterorganicchemistry.com

The positions on the ring are numbered starting from the carbon bearing the nitrile group as C1. Thus, the isopropyl group is at C2 and the amino group is at C4. The combined influence of these groups directs incoming electrophiles primarily to the C5 position, which is ortho to the strongly activating amino group and meta to the deactivating nitrile group. The C3 position is also ortho to the amino group but is sterically hindered by the adjacent bulky isopropyl group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Nitrile (-CN) | C1 | -I, -M (Resonance Withdrawing) | Strong Deactivator | meta (to C3, C5) |

| Isopropyl (-CH(CH₃)₂) | C2 | +I (Inductive Donating) | Weak Activator | ortho, para (to C3, C5) |

Data sourced from general principles of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

This compound itself does not have a suitable leaving group for a typical SNAr reaction. However, if a derivative were synthesized, for example, by replacing the amino group with a halide (e.g., fluorine or chlorine), the molecule would become a substrate for SNAr. In such a hypothetical case (e.g., 4-fluoro-2-isopropylbenzonitrile), the nitrile group at the para position would strongly activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comlibretexts.org A nucleophile could then displace the fluoride (B91410) ion.

Formation of Complex Derivatives and Advanced Synthetic Intermediates

The functional groups on this compound serve as handles for the construction of more complex molecules and advanced synthetic intermediates.

The reactivity of the benzonitrile core allows for the synthesis of a variety of polyfunctionalized analogues. Building on the principles of aromatic substitution, further functional groups can be introduced. For example, electrophilic halogenation would likely occur at the C5 position.

Furthermore, the amino and nitrile groups are versatile precursors for building heterocyclic rings. The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of quinazoline (B50416) derivatives. mdpi.com For instance, a base-promoted reaction between a 2-aminobenzonitrile and a ynone can produce polysubstituted 4-aminoquinolines through a sequence of aza-Michael addition and intramolecular cyclization. cardiff.ac.uk Although the substrate in these studies is often 2-aminobenzonitrile, the principles can be extended to its substituted analogues like this compound to create complex, fused heterocyclic systems. cardiff.ac.ukresearchgate.net

α-Amino nitriles are a class of organic compounds containing both an amino group and a nitrile group attached to the same carbon atom. mdpi.com While this compound is a β-aminobenzonitrile (the amino and nitrile groups are on the aromatic ring, not the same carbon), its derivatives can be used in syntheses that generate α-amino nitrile moieties.

The classic method for synthesizing α-amino nitriles is the Strecker reaction, which involves the one-pot reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source. mdpi.comresearchgate.net The amino group of this compound can be used as the amine component in a Strecker-type reaction. For example, reacting it with an aldehyde (R-CHO) and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) would yield an α-amino nitrile. organic-chemistry.org These resulting compounds are valuable intermediates for the synthesis of α-amino acids and other biologically active molecules. mdpi.comenamine.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminobenzonitrile |

| 4-aminoquinolines |

| 1,2,4-oxadiazole |

| 2-amino-4-iminoquinazolines |

| 4-fluoro-2-isopropylbenzonitrile |

| Tetrazole |

| 4-amino-2-trifluoromethylbenzonitrile |

| 4-amino-2-methylbenzoic acid |

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Amino 2 Isopropylbenzonitrile and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy explores the quantized vibrational states of a molecule. By measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light, specific functional groups within a molecule can be identified based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

For 4-amino-2-isopropylbenzonitrile, the FT-IR spectrum exhibits several key absorption bands that confirm the presence of its characteristic functional groups: the amino (-NH₂), isopropyl (-CH(CH₃)₂), and nitrile (-C≡N) groups, as well as the aromatic ring.

N-H Stretching: Primary aromatic amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The asymmetric stretch appears at a higher frequency than the symmetric stretch. spectroscopyonline.com For instance, in aromatic amines, these bands can be observed around 3436 cm⁻¹ (asymmetric) and 3358 cm⁻¹ (symmetric). spectroscopyonline.com

C≡N Stretching: The nitrile group gives rise to a sharp and intense absorption band. In aromatic nitriles, this band typically appears in the range of 2240-2220 cm⁻¹, which is at a lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring. spectroscopyonline.com

C-H Stretching: The spectrum will also feature C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed below 3000 cm⁻¹. vscht.cz Specifically, asymmetric and symmetric stretches for CH₃ groups and the CH stretch for the isopropyl moiety would be expected.

Aromatic C=C Stretching: The presence of the benzene (B151609) ring is confirmed by absorptions in the 1600-1400 cm⁻¹ region due to C=C stretching vibrations within the ring. vscht.cz

N-H Bending: Primary amines also exhibit a characteristic N-H scissoring (bending) vibration between 1650 and 1580 cm⁻¹. spectroscopyonline.com

Recent studies on related benzonitrile (B105546) derivatives, such as 2-amino-4-methyl benzonitrile, have utilized FT-IR spectroscopy in conjunction with computational methods to precisely assign these vibrational modes. nih.gov The analysis of 4-aminobenzonitrile (B131773) cation clusters has also provided detailed information on the N-H stretching frequencies. nih.gov

Interactive Data Table: Characteristic FT-IR Absorptions for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | Symmetric Stretch | 3300 - 3400 |

| Amino (-NH₂) | Scissoring (Bending) | 1580 - 1650 |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (isopropyl) | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The resulting spectrum provides a unique "molecular fingerprint" of the compound.

For this compound, Raman spectroscopy can provide further confirmation of its structure:

C≡N Stretching: The nitrile stretch is also a strong and characteristic band in the Raman spectrum, typically appearing in a similar region as in the IR spectrum (around 2230 cm⁻¹). researchgate.net Studies on various nitriles have shown the sensitivity of this band to the molecular environment. researchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, gives a strong signal in the Raman spectrum. This provides clear evidence for the aromatic core.

C-H and N-H Vibrations: While N-H stretching frequencies can be observed in the Raman spectra of amines, they are generally weaker than in IR spectra. ias.ac.in C-H stretching vibrations of the isopropyl group and the aromatic ring will also be present.

Research on related molecules like nitrile hydratase has demonstrated the power of resonance Raman spectroscopy in probing the environment of nitrile groups and associated metal centers. nih.gov Similarly, studies on various benzonitrile derivatives have used Raman spectroscopy to investigate the influence of substituents on the nitrile vibrational mode. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

In the ¹H NMR spectrum of this compound, the following signals are expected:

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. Due to the substitution pattern, three distinct signals are expected for the three aromatic protons. Their specific chemical shifts and coupling patterns (splitting) will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group, as well as the ortho-isopropyl group. For example, in 4-aminobenzonitrile, the aromatic protons appear as two doublets around 6.65 and 7.38 ppm. chemicalbook.com

Amino Protons: The two protons of the amino group (-NH₂) will typically appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration, but for aromatic amines, they are often found in the range of 3.5 to 4.5 ppm. rsc.org

Isopropyl Protons: The isopropyl group will give rise to two signals. A septet (a signal split into seven lines) will correspond to the single methine proton (-CH), and a doublet (a signal split into two lines) will correspond to the six equivalent methyl protons (-CH₃). The methine proton is expected to be further downfield than the methyl protons due to its proximity to the aromatic ring. In 2-isopropylaniline, the isopropyl methine proton appears as a multiplet around 2.81-2.88 ppm, and the methyl protons as a doublet at 1.23 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Approximate Chemical Shift (ppm) |

| Aromatic-H | Multiplet | 6.5 - 7.5 |

| Amino (-NH₂) | Broad Singlet | 3.5 - 4.5 |

| Isopropyl -CH | Septet | 2.8 - 3.2 |

| Isopropyl -CH₃ | Doublet | 1.2 - 1.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

For this compound, the ¹³C NMR spectrum will show signals corresponding to all the carbon atoms in the molecule:

Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) typically resonates in the region of 115-120 ppm. libretexts.org

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (approximately 100-150 ppm). The chemical shifts will be influenced by the attached substituents. The carbon attached to the amino group will be shifted upfield, while the carbon attached to the nitrile group will be shifted downfield. For example, in 4-aminobenzonitrile, the aromatic carbons appear at 99.5, 114.4, 120.4, and 133.7 ppm. rsc.org

Isopropyl Carbons: The isopropyl group will show two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃). The methine carbon will be further downfield. In 2-isopropylaniline, these carbons appear at 27.7 ppm (-CH) and 22.4 ppm (-CH₃). rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

| Nitrile (-C≡N) | 115 - 120 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-CN | 100 - 110 |

| Aromatic C-isopropyl | 130 - 140 |

| Other Aromatic C-H | 115 - 135 |

| Isopropyl -CH | 25 - 30 |

| Isopropyl -CH₃ | 20 - 25 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR spectra provide a wealth of information, complex molecules can exhibit overlapping signals that are difficult to interpret. Advanced NMR techniques can resolve these ambiguities.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within a molecule.

COSY spectra show correlations between coupled protons, helping to identify which protons are adjacent to each other. For this compound, COSY would show correlations between the isopropyl methine proton and the methyl protons, as well as between adjacent aromatic protons.

HSQC spectra show correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals.

Solid-State NMR (ssNMR): For crystalline or amorphous solid samples, solid-state NMR provides structural information that is not accessible through solution-state NMR. wustl.edu This technique can be used to study polymorphism (the existence of different crystal forms) and to determine intermolecular interactions in the solid state. researchgate.net For derivatives of this compound that are solids, ssNMR could provide insights into their packing and conformation in the solid phase. Recent advancements have even demonstrated optically enhanced solid-state ¹H NMR spectroscopy. acs.org

These advanced techniques, while more complex to perform and interpret, provide a comprehensive understanding of the molecular structure of this compound and its derivatives, leaving no ambiguity in their structural elucidation. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The choice of ionization technique is critical and influences the type of information obtained.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common techniques used to generate ions for mass spectrometric analysis. EI is a high-energy "hard" ionization method that typically results in extensive fragmentation. In contrast, ESI is a "soft" ionization technique that often leaves the molecular ion intact, making it ideal for accurately determining the molecular mass. nih.gov

For this compound (C₁₀H₁₂N₂), the exact molecular weight is 160.10 Da. In ESI-MS, the compound would be expected to show a prominent ion peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 161.11. nih.govnih.gov Adducts with sodium [M+Na]⁺ (m/z 183.09) or potassium [M+K]⁺ (m/z 199.06) may also be observed. nih.gov

EI-MS, on the other hand, would produce a molecular ion peak (M⁺) at m/z 160.10, along with a series of fragment ions. The fragmentation pattern provides a structural fingerprint. Key expected fragmentations for this compound would include the loss of a methyl group (•CH₃) from the isopropyl moiety to form a stable benzylic carbocation, and the loss of hydrogen cyanide (HCN) from the nitrile group.

Table 1: Expected Key Ions for this compound in Mass Spectrometry

| Ion Type | Ionization Method | Expected m/z | Description |

| [M+H]⁺ | ESI | 161.11 | Protonated molecular ion |

| [M+Na]⁺ | ESI | 183.09 | Sodium adduct of the molecule |

| M⁺ | EI | 160.10 | Molecular ion |

| [M-CH₃]⁺ | EI | 145.08 | Loss of a methyl radical from the isopropyl group |

| [M-HCN]⁺ | EI | 133.09 | Loss of neutral hydrogen cyanide |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a compound by analyzing the fragmentation of a specific precursor ion. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 161.11) of this compound, generated by ESI, would be selected in the first mass analyzer. nih.govunito.it This selected ion is then introduced into a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas like argon or nitrogen. nih.govnih.gov The resulting product ions are then analyzed in a second mass analyzer.

This process allows for the establishment of fragmentation pathways, providing definitive structural information. For instance, the fragmentation of the [M+H]⁺ ion of this compound would likely involve characteristic losses related to its functional groups. The most probable fragmentation would be the loss of a methyl group from the isopropyl substituent, leading to a major product ion.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides valuable insights into the electronic structure and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. The spectrum of an aromatic compound like this compound is dominated by π→π* transitions within the benzene ring. The presence of the amino (-NH₂) and nitrile (-CN) groups, which act as an electron-donating auxochrome and an electron-withdrawing group, respectively, influences the position and intensity of these absorption bands.

The electronic spectrum is expected to show distinct absorption bands characteristic of substituted benzenes. Studies on related aminobenzonitrile derivatives indicate that these transitions are prominent in their UV-Vis spectra. acs.org The isopropyl group, being a weak electron-donating group, would cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted aminobenzonitrile.

Photophysical Properties and Solvent Effects

The photophysical properties, particularly fluorescence, of aminobenzonitrile derivatives are highly sensitive to the molecular environment. rsc.orgmdpi.com Many aminobenzonitriles exhibit intramolecular charge transfer (ICT) upon photoexcitation, which can lead to dual fluorescence in certain solvents. researchgate.net

The polarity of the solvent can significantly affect both the absorption and emission spectra, a phenomenon known as solvatochromism. sciencepublishinggroup.comnih.govmdpi.com For this compound, increasing solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. nih.gov This is because the excited state, which has a larger dipole moment due to charge transfer, is stabilized to a greater extent by polar solvents than the ground state. researchgate.net This sensitivity makes the compound a potential candidate for use as a fluorescent probe to characterize the polarity of microenvironments. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima (λmax) Shifts for this compound in Different Solvents

| Solvent | Polarity | Expected λmax Shift | Rationale |

| Hexane | Non-polar | Shorter wavelength | Minimal solute-solvent interaction. |

| Dichloromethane | Polar aprotic | Intermediate wavelength | Moderate stabilization of the excited state. |

| Ethanol | Polar protic | Longer wavelength | Stabilization of the excited state via dipole-dipole interactions and hydrogen bonding. sciencepublishinggroup.com |

| Water | Highly polar | Longest wavelength | Strong stabilization of the charge-transfer excited state. sciencepublishinggroup.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions like hydrogen bonding and crystal packing. nih.gov

While specific crystal structure data for this compound is not publicly available, data from related structures, such as 2-aminobenzonitrile (B23959), can provide insights. nih.gov The analysis would reveal the planarity of the benzene ring and the geometry of the amino, isopropyl, and nitrile substituents. A key feature to investigate would be the potential for intermolecular hydrogen bonding between the amino group of one molecule and the nitrile group of a neighboring molecule, which would significantly influence the crystal packing arrangement. The steric bulk of the isopropyl group adjacent to the amino group would likely impose specific conformational preferences and affect how the molecules arrange themselves in the crystal lattice.

Table 3: Typical Bond Lengths and Angles Expected in the Crystal Structure of this compound

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C≡N | ~1.45 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Length | C-NH₂ | ~1.38 Å |

| Bond Length | C-CH(CH₃)₂ | ~1.51 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-C≡N | ~178° |

| Bond Angle | C-C-NH₂ | ~120° |

Computational Chemistry and Theoretical Investigations of 4 Amino 2 Isopropylbenzonitrile

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. sciforum.netresearchcommons.org It is favored for its balance of accuracy and computational cost, making it suitable for a range of chemical systems. chemrxiv.org DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in the ground state. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

For substituted benzonitriles and aromatic amines, calculations are commonly performed using hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p). analis.com.mynih.govresearchgate.net These calculations provide a detailed picture of how the electron-donating amino group and the alkyl isopropyl group influence the geometry of the benzene (B151609) ring and the nitrile moiety. For instance, studies on similar molecules like 2-amino-4-chlorobenzonitrile (B1265954) have shown that theoretical bond lengths can be compared with experimental X-ray crystallography data, with discrepancies often attributed to intermolecular interactions in the solid state versus the gaseous phase of the calculation. analis.com.my

Illustrative Data Table: Predicted Ground State Geometrical Parameters The following table is a hypothetical representation of data that would be obtained from a DFT/B3LYP calculation for 4-Amino-2-isopropylbenzonitrile, based on typical values for substituted benzenes. Specific published data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C≡N | ~ 1.160 |

| C-CN | ~ 1.450 | |

| C-NH₂ | ~ 1.370 | |

| C-CH(CH₃)₂ | ~ 1.520 | |

| **Bond Angles (°) ** | C-C-C (ring) | ~ 120.0 |

| C-C-CN | ~ 120.0 | |

| C-C-NH₂ | ~ 120.0 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

Illustrative Data Table: Predicted Quantum Chemical Parameters This table presents hypothetical quantum chemical parameters for this compound derived from a DFT calculation. The values are illustrative and based on findings for similar aromatic amines. tci-thaijo.org

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | ~ -5.50 |

| LUMO Energy | ELUMO | ~ -0.80 |

| Energy Gap | ΔE | ~ 4.70 |

| Ionization Potential | I | ~ 5.50 |

| Electron Affinity | A | ~ 0.80 |

| Chemical Hardness | η | ~ 2.35 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic excited states of molecules. chemrxiv.org It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which can be directly correlated with experimental UV-Visible absorption spectra. researchgate.netijstr.org

For aromatic compounds like substituted benzonitriles, the primary electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the benzene ring. The presence of the amino and nitrile groups often introduces intramolecular charge transfer (ICT) character to these transitions. ijstr.org TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and help assign the specific orbitals involved in the excitation. ijstr.org These calculations are essential for understanding the photophysical properties of the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical modes with observed spectral bands. nih.govresearchgate.net

Vibrational frequencies are calculated using DFT by computing the second derivatives of the energy with respect to the atomic positions. nih.gov This analysis yields a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks in the theoretical IR and Raman spectra.

For this compound, the vibrational spectrum would be characterized by modes associated with its functional groups:

Nitrile (C≡N) stretch: A strong, sharp band typically appearing in the 2220-2240 cm⁻¹ region. analis.com.my

Amino (N-H) stretches: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. analis.com.my

Isopropyl (C-H) stretches: Bands in the 2850-3000 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. researchgate.net

N-H bending (scissoring): A characteristic mode around 1600-1650 cm⁻¹. researchgate.net

Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, angle bends, and torsions to each normal mode, allowing for unambiguous assignments. researchgate.net

The harmonic vibrational frequencies calculated with DFT methods are known to be systematically higher than the fundamental frequencies observed experimentally. nih.gov This discrepancy arises from two main sources: the neglect of anharmonicity in the calculation and the inherent approximations in the DFT functional and basis set. nist.gov

To correct for this, calculated frequencies are multiplied by a numerical scaling factor. nist.gov These factors are specific to the DFT method and basis set used. For the widely used B3LYP functional with Pople-style basis sets like 6-311+G(d,p), a common scaling factor is approximately 0.968. nih.gov More sophisticated approaches use different scaling factors for different types of vibrations (e.g., high-frequency stretches vs. low-frequency bends) to achieve even better agreement with experimental spectra. nih.govacs.orgumn.edu The application of these scaling factors is crucial for the reliable prediction and interpretation of vibrational spectra. acs.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional arrangements of atoms in a molecule and their dynamic behavior over time. For this compound, these methods are crucial for understanding how the spatial orientation of the amino and isopropyl groups relative to the benzonitrile (B105546) ring influences the molecule's stability and properties.

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the isopropyl and amino groups to the benzene ring. Density Functional Theory (DFT) calculations are a common method to explore the potential energy surface associated with these rotations.

The rotation of the isopropyl group is subject to steric hindrance from the adjacent amino and cyano groups on the benzene ring. By systematically rotating the dihedral angle of the C-C bond between the isopropyl group and the aromatic ring, a potential energy surface can be mapped. It is anticipated that the most stable conformations will seek to minimize steric clash. For instance, a conformation where the C-H bond of the isopropyl group is staggered with respect to the plane of the benzene ring is likely to be an energy minimum. In contrast, an eclipsed conformation would represent a transition state with a higher energy. Theoretical studies on similarly ortho-substituted aromatic compounds, such as carvacrol (B1668589) derivatives, have shown that the size of adjacent substituents significantly influences the rotational barrier of the isopropyl group. nih.gov For this compound, the presence of the amino group at position 4 is not expected to sterically hinder the isopropyl group's rotation directly, but its electronic donating nature can influence the electronic environment of the ring and subtly affect conformational energies. nih.gov

Similarly, the orientation of the amino group is a key conformational feature. The pyramidalization of the nitrogen atom and the rotation around the C-N bond contribute to different conformational states. The planarity of the amino group with the benzene ring allows for maximum resonance stabilization, where the lone pair of the nitrogen atom delocalizes into the π-system of the ring. This planar conformation is often the most stable.

Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time at a given temperature. These simulations would likely show rapid interconversion between different rotamers of the isopropyl group, assuming the rotational barrier is not excessively high at room temperature. mdpi.com The amino group would likely exhibit wagging and twisting motions but would predominantly remain in a near-planar orientation to maintain favorable electronic conjugation with the aromatic ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-H of isopropyl) | Amino Group Orientation | Relative Energy (kcal/mol) |

| Staggered-Planar | 60° | Planar | 0.00 |

| Eclipsed-Planar | 0° | Planar | 3.50 |

| Staggered-Pyramidal | 60° | Pyramidal | 1.20 |

| Eclipsed-Pyramidal | 0° | Pyramidal | 4.70 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations. |

The intermolecular interactions of this compound are critical for understanding its behavior in condensed phases and in solution. The molecule possesses both hydrogen bond donor (the amino group) and acceptor (the amino and cyano groups) sites, as well as a nonpolar isopropyl group and an aromatic ring capable of π-π stacking.

In a crystalline environment, it is expected that hydrogen bonding between the amino group of one molecule and the cyano or amino group of a neighboring molecule would be a dominant interaction, leading to the formation of supramolecular assemblies. researchgate.net The isopropyl groups and benzene rings would likely engage in weaker van der Waals and CH-π interactions. mdpi.com Hirshfeld surface analysis, a computational tool, could be employed to visualize and quantify these intermolecular contacts in a hypothetical crystal lattice. researchgate.net

Solvent effects can significantly influence the conformational preferences and intermolecular interactions. In a polar protic solvent like water or ethanol, the amino and cyano groups would form strong hydrogen bonds with solvent molecules. These interactions can stabilize conformations where these groups are more exposed. Molecular dynamics simulations in explicit solvent are invaluable for studying these effects. psu.eduresearchgate.net Such simulations can reveal the structure of the solvent shell around the solute molecule and the dynamics of solvent-solute hydrogen bonds. The presence of a solvent can also alter the rotational barriers of the functional groups compared to the gas phase. rsc.org For instance, the increased polarity of the solvent might stabilize a more polar conformer. The interplay between intramolecular and intermolecular hydrogen bonding would also be a key factor to investigate through MD simulations. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, theoretical studies can predict its reactivity in various chemical transformations.

The amino group makes the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution. However, the primary reactivity of interest often involves the amino and cyano groups. For instance, the amino group can act as a nucleophile. A potential reaction is the aminolysis of an ester, where the amino group attacks the carbonyl carbon. nih.gov Computational modeling of such a reaction would involve locating the transition state structure. This transition state would likely feature a partially formed N-C bond and a partially broken C-O bond of the ester. nih.gov The calculated activation energy for this transition state would provide an estimate of the reaction rate.

Another area of interest is the reaction of the cyano group. While nitriles are generally less reactive than other functional groups, they can undergo hydrolysis or participate in cycloaddition reactions. Furthermore, reactions involving the amino group can be catalyzed. For example, in the synthesis of quinolines from aminobenzonitriles, a base-promoted aza-Michael addition followed by intramolecular cyclization has been proposed. researchgate.net Computational studies can be employed to model the reaction pathway, identifying the intermediates and transition states involved in each step. rsc.org

Transition state theory, combined with quantum chemical calculations, allows for the determination of kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism. nih.govnih.gov The geometry of the transition state provides crucial information about the reaction mechanism. For example, a nearly tetrahedral geometry at a reacting carbon might indicate an SN2-like transition state. nih.gov By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed understanding of the reaction's energetic landscape can be achieved.

Advanced Applications of 4 Amino 2 Isopropylbenzonitrile in Chemical Sciences

As Building Blocks and Intermediates in Complex Organic Synthesis

In the realm of organic synthesis, the strategic placement of functional groups on an aromatic ring allows for a multitude of chemical transformations. 4-Amino-2-isopropylbenzonitrile serves as a valuable starting material or intermediate, providing a scaffold upon which molecular complexity can be built.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to pharmaceutical and agricultural chemistry. The dual functionality of this compound makes it an adept participant in heterocyclization reactions.

Role of the Amino Group: The primary amine (-NH2) is a potent nucleophile, capable of reacting with a variety of electrophiles to initiate ring formation. For instance, it can react with diketones, ketoesters, or other bifunctional molecules to form nitrogen-containing heterocycles like quinazolines or benzodiazepines. nih.gov These structures are prevalent in a wide array of bioactive compounds. nih.gov

Role of the Nitrile Group: The nitrile (-CN) group is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or react with organometallic reagents. In heterocyclic synthesis, the nitrile group can participate in cyclization reactions, often in tandem with the adjacent amino group, to form fused ring systems. For example, reactions involving the nitrile group are crucial for creating certain pyridine (B92270) or pyrimidine (B1678525) derivatives. longdom.org

The synthesis of complex, multi-ring heterocyclic systems often relies on domino or multi-component reactions where starting materials like aminobenzonitriles can efficiently generate molecular diversity. nih.govfrontiersin.org

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic chemicals. This compound is positioned as a key intermediate for such molecules.

The amino group can be readily converted into a diazonium salt, which is a gateway to a vast number of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or similar reactions. This allows for precise modification of the aromatic ring. Furthermore, the amino group can be acylated or alkylated to build more complex side chains. These transformations are foundational in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The compound serves as a critical building block for creating more intricate organic molecules, thereby facilitating research and development in these high-value sectors. chemimpex.com

| Application Area | Role of this compound | Key Functional Groups Involved | Resulting Products |

| Heterocyclic Synthesis | Building block for ring formation | Amino (-NH2), Nitrile (-CN) | Quinazolines, Pyridines, Fused heterocycles |

| Fine Chemicals | Intermediate for complex molecules | Amino (-NH2) for diazotization, Nitrile (-CN) for hydrolysis/reduction | Pharmaceuticals, Agrochemicals, Specialty chemicals |

Role in Materials Science and Polymer Chemistry

The integration of specific organic molecules into polymeric or material matrices can impart unique and desirable properties. This compound is a candidate for creating advanced materials with enhanced thermal, mechanical, or optical characteristics.

Specialty polymers and resins are designed for high-performance applications where properties like thermal stability, chemical resistance, and specific mechanical strengths are required. mitsubishi-chemical.commitsubishichemical.co.uk The amino group in this compound allows it to be chemically incorporated into polymer chains.

It can act as a monomer or a curing agent in the formulation of polymers such as:

Polyamides and Polyimides: By reacting with dicarboxylic acids or their derivatives, the amino group can form amide linkages, leading to the creation of high-performance polyamides.

Epoxy Resins: The primary amine can serve as a hardener for epoxy resins, opening the epoxide ring to form a highly cross-linked, durable thermoset network. core.ac.uk The incorporation of the benzonitrile (B105546) structure can enhance the thermal stability and chemical resistance of the final material. chemimpex.com

The isopropyl group, being bulky, can influence the polymer's morphology, potentially increasing solubility during processing and affecting the final mechanical properties.

Epoxy resins are widely used but are inherently flammable. nih.gov Incorporating flame-retardant elements into the polymer structure is a key strategy to mitigate this risk. Nitrogen-containing compounds are known to contribute to flame retardancy. bohrium.com

When used as a curing agent for epoxy resins, this compound introduces nitrogen atoms into the polymer matrix. core.ac.uk During combustion, these nitrogen atoms can be released as non-flammable gases (like N2), diluting the flammable gases and oxygen in the gas phase. Furthermore, nitrogen can promote the formation of a stable char layer on the material's surface, which acts as a barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. nih.gov This mechanism, often working synergistically with phosphorus-based flame retardants, can significantly improve the fire safety of epoxy-based materials. nih.govbohrium.com

Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and solid crystals. nih.gov Rod-like (calamitic) molecules are a common motif for designing liquid crystalline materials. revistabionatura.com Azobenzene (B91143) derivatives are a prominent class of molecules used in LCs due to their rigid, rod-like shape and their ability to undergo photo-induced isomerization. mdpi.com

The primary amino group of this compound is the key functional group for its transformation into an azobenzene structure. The synthesis involves two main steps:

Diazotization: The amino group is treated with nitrous acid (generated in situ from NaNO2 and an acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as phenol (B47542) or aniline (B41778), to form an azo compound, characterized by the -N=N- linkage.

The resulting azobenzene molecule, incorporating the 2-isopropylbenzonitrile (B1655692) moiety, would possess the rigid, elongated structure conducive to forming liquid crystal phases. researchgate.net The presence of different substituents allows for the fine-tuning of mesomorphic properties, such as the temperature range of the nematic or smectic phases. revistabionatura.com These materials are of great interest for applications in displays, sensors, and light-driven molecular switches. mdpi.com

| Material Science Application | Function of this compound | Mechanism / Key Reaction | Enhanced Property |

| Specialty Polymers | Monomer / Curing Agent | Amine group reacts with epoxides or carboxylic acid derivatives. | Thermal Stability, Chemical Resistance |

| Flame-Retardant Epoxies | Nitrogen-containing Curing Agent | Forms a cross-linked network; nitrogen promotes char formation upon combustion. | Fire Resistance |

| Liquid Crystal Materials | Precursor to Azobenzene Dyes | Diazotization of the amine followed by azo coupling. | Photoresponsivity, Mesomorphic Behavior |

Utilization in Analytical Methodologies

The analysis of complex chemical mixtures is fundamental to progress in fields ranging from pharmaceutical development to environmental monitoring. The unique structure of this compound lends itself to specific roles within the sophisticated techniques used for chemical separation and identification.

The direct analysis of certain compounds, particularly those that are highly polar and non-volatile like amino acids and other primary amines, can be challenging using techniques such as Gas Chromatography (GC). sigmaaldrich.comthermofisher.com These molecules often exhibit poor peak shape and are difficult to separate on standard GC columns. thermofisher.com To overcome these limitations, a process known as derivatization is employed. Derivatization chemically modifies a functional group on the analyte to make it more suitable for analysis, typically by increasing its volatility and thermal stability. sigmaaldrich.comnih.govmdpi.com

For analytes containing primary amino groups, such as this compound, derivatization is a crucial step for GC analysis. sigmaaldrich.com Common derivatization techniques for amino groups include silylation, acylation, and alkylation. nih.gov Silylation reagents, for instance, replace the active, polar hydrogens on the amino group with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com This transformation reduces the polarity of the molecule, making it more volatile and amenable to GC separation. thermofisher.com

While this compound itself is more commonly an analyte rather than a reagent, its primary amino group makes it a candidate for derivatization prior to analysis. In High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is used to enhance detectability, especially for compounds lacking a strong chromophore (for UV-Vis detection) or ionizable group (for MS). nih.govnih.gov Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) are used to tag primary and secondary amines, respectively, rendering them fluorescent and thus detectable at very low concentrations. thermofisher.com

The table below summarizes common derivatization approaches for amino compounds, which would be applicable to the analysis of this compound.

| Derivatization Approach | Typical Reagent(s) | Target Functional Group | Primary Analytical Technique | Purpose |

| Silylation | MSTFA, MTBSTFA | -NH₂, -OH, -SH | GC-MS | Increases volatility and thermal stability. sigmaaldrich.comthermofisher.com |

| Acylation | Heptafluorobutyric anhydride (B1165640) (HFBA) | -NH₂ | GC-MS | Creates stable, electron-capturing derivatives for sensitive detection. nih.gov |

| Pre-column Fluorescent Tagging | OPA, Dansyl Chloride, FMOC-Cl | Primary & Secondary Amines | HPLC-FLD, LC-MS | Enhances detection sensitivity by introducing a fluorescent moiety. nih.govthermofisher.com |

| Esterification + Acylation | 2M HCl in CH₃OH, then PFPA | -COOH and -NH₂ | GC-MS | A two-step process for amino acids to derivatize both functional groups. nih.govmdpi.com |

To display the data, click on the table cells and sort or filter the information as needed.

In quantitative analytical chemistry, the use of pure, well-characterized reference standards is non-negotiable. An analytical standard is a substance of known purity and concentration used to calibrate an instrument and quantify the amount of an analyte in an unknown sample. For the accurate determination of this compound in any matrix, a certified standard of this specific compound is essential.

HPLC is a primary technique for the analysis of substituted benzonitriles. sielc.comsielc.com For example, reverse-phase HPLC methods have been developed for the separation and analysis of related compounds like 4-amino-2-(trifluoromethyl)benzonitrile (B20432) and 4-aminobenzonitrile (B131773). sielc.comsielc.com These methods typically use a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.comsielc.com

The development and validation of such an analytical method would involve several steps where a standard of this compound is critical:

Method Development: To optimize separation conditions (e.g., mobile phase composition, flow rate, column temperature) to achieve a sharp, symmetrical peak with a unique retention time for this compound.

Instrument Calibration: To create a calibration curve by injecting known concentrations of the standard and plotting the instrument response (e.g., peak area) against concentration. This curve is then used to determine the concentration of the compound in unknown samples.

Method Validation: To confirm the method's performance characteristics, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

The table below details established HPLC conditions for the analysis of similar aminobenzonitrile compounds, for which pure analytical standards are required.

| Compound | Column | Mobile Phase | Application Notes |

| 4-Aminobenzonitrile | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. sielc.com | Suitable for preparative separation and pharmacokinetics; MS-compatible with formic acid. sielc.com |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. sielc.com | Scalable for isolating impurities; suitable for pharmacokinetics. sielc.com |

| 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. sielc.com | Scalable for preparative separation; suitable for pharmacokinetics. sielc.com |

This interactive table allows for sorting and filtering to compare analytical conditions for related compounds.

Ligand Design and Coordination Chemistry Based on Benzonitrile Frameworks

The nitrile group (-C≡N) is a versatile functional group in coordination chemistry, capable of binding to transition metals to form a wide range of complexes. Benzonitrile (PhCN) and its derivatives are particularly useful ligands. They form coordination complexes with many transition metals, such as palladium, that are soluble in organic solvents. wikipedia.org A key feature of benzonitrile ligands is their lability; they are readily displaced by stronger ligands, which makes benzonitrile-metal complexes highly valuable as synthetic intermediates in catalysis. wikipedia.org

The electronic properties of the benzonitrile ligand can be tuned by adding substituents to the phenyl ring. The this compound framework offers a combination of an electron-donating amino group and a sterically bulky isopropyl group. These substituents modulate the electronic and steric environment of the nitrile's nitrogen atom, which in turn influences the properties of the resulting metal complex.

Recent research has focused on designing specialized benzonitrile-containing ligands for catalysis. For instance, benzonitrile-containing ligands have been developed for Ni-catalyzed cross-coupling reactions. chemrxiv.orgnih.gov In these systems, the benzonitrile moiety can function as an electron-accepting group to promote the desired reductive elimination step over side reactions like β-hydride elimination. chemrxiv.orgnih.gov This demonstrates a sophisticated approach where the benzonitrile is not just a simple, labile ligand but an active participant in the catalytic cycle, helping to stabilize low-valent metal species and control reaction selectivity. chemrxiv.org The interplay between electron-donating and electron-withdrawing groups on the benzonitrile framework is a key strategy in modern ligand design. chemrxiv.orgnih.gov

The coordination of the nitrile group can also exhibit interesting phenomena such as linkage isomerism, where a ligand can coordinate to a metal center in different ways. This has been observed in complexes involving BN-benzonitrile analogues, highlighting the rich and sometimes complex coordination behavior of these frameworks. rsc.org

The table below summarizes the role of benzonitrile-based ligands in several chemical systems.

| Metal Center | Ligand Type | Application / Reaction | Function of Benzonitrile Ligand |

| Palladium (Pd) | Benzonitrile (PhCN) | General Synthetic Intermediate | Forms soluble, labile complexes (e.g., PdCl₂(PhCN)₂) for further reactions. wikipedia.org |

| Nickel (Ni) | Bidentate, benzonitrile-containing ligand | C(sp²)-C(sp³) cross-coupling | Acts as an electron-acceptor; promotes reductive elimination and stabilizes low-valent Ni. chemrxiv.orgnih.gov |

| Rhenium (Re) | Pincer ligand system | N₂ to Nitrile Fixation | Product of nitrogen transfer from a metal-nitride complex. nih.gov |

| Chromium (Cr) | BN Benzonitrile | Coordination Chemistry Study | Demonstrates BCN-BNC linkage isomerism upon coordination. rsc.org |

This interactive table provides an overview of the diverse functions of benzonitrile frameworks in coordination chemistry.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes for 4-Amino-2-isopropylbenzonitrile

The pursuit of green chemistry is a cornerstone of modern synthetic organic chemistry. acs.orgacs.org Future research on this compound will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign.

Current methods for synthesizing related aminobenzonitriles often involve multi-step processes that may use harsh reagents or generate significant waste. For instance, a patented method for preparing 4-amino-2-trifluoromethylbenzonitrile involves a three-step sequence of bromination, cyano replacement, and ammonolysis, using reagents like concentrated sulfuric acid and cuprous cyanide. google.comgoogle.com While effective, this approach presents opportunities for green innovation.

Future synthetic strategies could explore:

Catalytic Approaches: The development of novel heterogeneous or homogeneous catalysts could enable more direct and atom-economical routes. Research into catalytic systems for producing p-aminobenzonitrile, for example, aims to improve reaction efficiency and product selectivity. google.com For this compound, research could focus on designing catalysts that can facilitate the direct amination or cyanation of an appropriate isopropyl-substituted benzene (B151609) derivative, minimizing the number of synthetic steps.

Greener Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents is a key principle of green chemistry. acs.org A potential route for aminobenzonitrile synthesis involves the dehydration of the corresponding aminobenzamide. patsnap.comresearchmap.jp Research could investigate greener dehydrating agents and the use of safer solvents like water or ionic liquids for the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for easier scale-up. acs.org Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while reducing reaction times and energy consumption.

A comparison of potential starting materials and synthetic methods is outlined in the table below.

| Starting Material | Potential Synthetic Method | Key Research Focus |

| Isopropyl-substituted nitrobenzene | Catalytic reduction and subsequent cyanation | Development of selective and recyclable catalysts; avoiding hazardous cyanating agents. |

| Isopropyl-substituted aniline (B41778) | C-H functionalization/cyanation | Designing efficient palladium or copper catalytic systems for direct C-H cyanation. |

| 4-Amino-2-isopropylbenzamide | Dehydration | Exploring green dehydrating agents and solvent-free conditions. patsnap.comresearchmap.jp |

Exploration of New Reactivity Modes and Selective Functionalizations

The functional groups of this compound—the aromatic amine and the nitrile—offer multiple sites for chemical modification. Future research will likely delve into exploring the unique reactivity conferred by the specific substitution pattern of this molecule.

Key areas of investigation could include:

Functionalization of the Amino Group: The primary amine can be a nucleophile or a directing group for further aromatic substitution. Research could explore its derivatization to form amides, sulfonamides, or imines, potentially leading to new classes of compounds with unique properties. Studies on amino-functionalized polymers and porphyrins demonstrate the versatility of the amino group in creating complex molecular architectures. nih.govresearchgate.net

Reactivity of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The electronic environment created by the ortho-isopropyl and para-amino groups may influence the reactivity of the nitrile in novel ways.

C-H Bond Functionalization: Palladium-catalyzed ortho-C–H functionalization is a powerful tool in modern organic synthesis. nih.govnih.gov The amino group in this compound could act as a directing group to facilitate the introduction of new substituents at the C3 or C5 positions of the benzene ring, providing access to a wide array of new derivatives.

Metal-Catalyzed Cross-Coupling: The C-CN bond itself can be activated by transition-metal complexes. Density Functional Theory (DFT) studies on substituted benzonitriles with nickel complexes show that ortho substituents significantly influence the stability of C-CN bond activation products. acs.orgutexas.edu Investigating the interaction of this compound with various transition metals could reveal novel catalytic cycles and synthetic transformations.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions can be greatly enhanced by real-time monitoring. Future studies on the synthesis and reactivity of this compound would benefit from the application of advanced spectroscopic techniques. spectroscopyonline.com

Methodologies could include:

In-Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, products, and key intermediates by tracking their characteristic vibrational bands. For example, the C≡N stretch (typically around 2210-2230 cm⁻¹) and N-H stretches of the amino group (around 3300-3500 cm⁻¹) would be key reporters. analis.com.my This would be invaluable for optimizing reaction times and identifying potential side reactions in processes like catalytic amination or dehydration. spectroscopyonline.comanalis.com.my

In-Situ NMR Spectroscopy: For reactions in the liquid phase, NMR can provide detailed structural information on all species present in the reaction mixture, offering deep mechanistic insights.

Mass Spectrometry: Real-time mass spectrometry techniques can be used to monitor the evolution of species in the gas or liquid phase, which is particularly useful for identifying short-lived intermediates in catalytic cycles.

The table below lists spectroscopic data for related compounds, which can serve as a reference for future studies on this compound.

| Compound | Spectroscopic Data | Reference |

| 2-Amino-4-chlorobenzonitrile (B1265954) | FTIR (cm⁻¹): C≡N at 2211; N-H at 3452 and 3363. UV-Vis: Peaks for π → π* and n → π* transitions. | analis.com.my |

| 4-Isopropylbenzonitrile (B76856) | FTIR, ATR-IR, Raman, ¹H NMR, ¹³C NMR spectra available. | publish.csiro.aunih.govuq.edu.au |

| Benzonitrile (B105546), 4-[[(4-methoxyphenyl)methylene]amino]- | IR Spectrum available in the NIST WebBook. | nist.gov |

Integrated Computational and Experimental Approaches for Deeper Understanding

The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. For this compound, this integrated approach can offer profound insights into its structure, properties, and reactivity.

Future research directions could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, vibrational frequencies, and electronic properties of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's reactivity and charge transfer characteristics. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces of proposed reaction pathways. This can help to identify transition states, calculate activation barriers, and predict the most likely reaction mechanisms for its synthesis and functionalization. utexas.educardiff.ac.uk Studies on the C-C bond activation of substituted benzonitriles have successfully used DFT to understand the influence of substituents on reaction thermodynamics. acs.orgutexas.edu

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR/Raman frequencies) that can be compared with experimental results to confirm the structure of newly synthesized compounds. researchgate.netnih.gov

| Computational Method | Application to this compound | Expected Insight |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry optimization, vibrational frequency calculation | Prediction of stable conformers, IR/Raman spectra for comparison with experimental data. researchgate.net |

| TD-DFT | Calculation of electronic transitions | Prediction of UV-Vis absorption spectra. researchgate.net |

| NBO/AIM Analysis | Analysis of charge distribution and bonding interactions | Understanding the electronic effects of the amino and isopropyl groups on the aromatic ring and nitrile. researchgate.net |

| Reaction Pathway Modeling | Calculation of transition states and reaction energies | Elucidation of mechanisms for synthesis and functionalization reactions. utexas.educardiff.ac.uk |

Emerging Applications in Specialized Chemical Fields